9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide
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Overview
Description
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is a complex organic compound with a unique structure It is characterized by the presence of a chlorine atom, a methanothiomethano bridge, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide typically involves a multi-step process. One common method includes the Diels-Alder reaction of cyclopentadiene with 1,4-benzoquinone, followed by chlorination and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide undergoes various chemical reactions, including:
Substitution: It reacts with electrophilic reagents such as dichlorocarbene, showing regioselectivity on the π-face endo to the chlorine.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation and dichlorocarbene for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include 1-vinylnaphthalene derivatives from oxidative rearrangement and various substituted naphthalene derivatives from substitution reactions .
Scientific Research Applications
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide exerts its effects involves interactions with molecular targets and pathways. For instance, its reaction with electrophilic reagents is facilitated by the stabilizing interaction between the C–Cl σ* orbital and the π-system of the naphthalene core . This interaction leads to regioselective reactions and the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dichloro-1,4,5,8-tetrahydro-4a,8a-methanonaphthalene
- 1,2,3,4,9,9-Hexachloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
Uniqueness
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is unique due to its specific structural features, such as the methanothiomethano bridge and the presence of a chlorine atom
Properties
CAS No. |
33800-84-9 |
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Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-3,8-diene 12,12-dioxide |
InChI |
InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1-4,10H,5-9H2 |
InChI Key |
BWNCZALTXQSFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(CC=CC2)CS(=O)(=O)C3Cl |
Origin of Product |
United States |
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